N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 4-amino-1H-pyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions: The introduction of the phenyl and pyrrolidinyl groups can be achieved through nucleophilic substitution reactions. For instance, the phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a phenylboronic acid and a halogenated pyrazolo[3,4-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially reducing double bonds within the ring system.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while nitration could introduce nitro groups onto the aromatic rings.
Scientific Research Applications
N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways that the enzyme controls. This can lead to effects such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: can be compared to other pyrazolo[3,4-d]pyrimidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the pyrrolidinyl group, in particular, can enhance its binding affinity to certain biological targets compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-16-9-11-17(12-10-16)24-20-19-15-23-28(18-7-3-2-4-8-18)21(19)26-22(25-20)27-13-5-6-14-27/h2-4,7-12,15H,5-6,13-14H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFKOIRQDJXLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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